molecular formula C14H18N4O B6634311 N-(2-methylpiperidin-4-yl)-1H-indazole-3-carboxamide

N-(2-methylpiperidin-4-yl)-1H-indazole-3-carboxamide

Cat. No. B6634311
M. Wt: 258.32 g/mol
InChI Key: WWWRWXIVRHRYTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylpiperidin-4-yl)-1H-indazole-3-carboxamide, also known as A-796260, is a synthetic compound that belongs to the family of indazole carboxamides. It has been extensively studied for its potential as a therapeutic agent for various medical conditions.

Mechanism of Action

The exact mechanism of action of N-(2-methylpiperidin-4-yl)-1H-indazole-3-carboxamide is not fully understood. However, it is believed to act as a selective agonist of the cannabinoid receptor type 2 (CB2 receptor), which is primarily expressed in immune cells and has been implicated in the regulation of pain and inflammation. N-(2-methylpiperidin-4-yl)-1H-indazole-3-carboxamide has been shown to bind to the CB2 receptor with high affinity and selectivity, leading to the activation of downstream signaling pathways that modulate pain and inflammation.
Biochemical and Physiological Effects
N-(2-methylpiperidin-4-yl)-1H-indazole-3-carboxamide has been shown to have potent analgesic effects in animal models of acute and chronic pain. It has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and arthritis. In addition, N-(2-methylpiperidin-4-yl)-1H-indazole-3-carboxamide has been shown to have anxiolytic effects in animal models of anxiety. These effects are believed to be mediated by the activation of the CB2 receptor and the modulation of downstream signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-methylpiperidin-4-yl)-1H-indazole-3-carboxamide is its potent and selective agonist activity at the CB2 receptor. This makes it a valuable tool for studying the role of the CB2 receptor in various physiological and pathological conditions. However, one of the limitations of N-(2-methylpiperidin-4-yl)-1H-indazole-3-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on N-(2-methylpiperidin-4-yl)-1H-indazole-3-carboxamide. One area of interest is the potential use of N-(2-methylpiperidin-4-yl)-1H-indazole-3-carboxamide as a therapeutic agent for pain and inflammation in humans. Clinical trials are needed to determine the safety and efficacy of N-(2-methylpiperidin-4-yl)-1H-indazole-3-carboxamide in humans. Another area of interest is the development of more potent and selective CB2 receptor agonists based on the structure of N-(2-methylpiperidin-4-yl)-1H-indazole-3-carboxamide. These compounds could have improved pharmacological properties and could be used to study the role of the CB2 receptor in various physiological and pathological conditions. Finally, further research is needed to fully understand the mechanism of action of N-(2-methylpiperidin-4-yl)-1H-indazole-3-carboxamide and its downstream signaling pathways.

Synthesis Methods

The synthesis of N-(2-methylpiperidin-4-yl)-1H-indazole-3-carboxamide involves the reaction between 2-methylpiperidine and 3-chloro-1H-indazole in the presence of a base, followed by the addition of a carboxamide group. The final product is obtained after purification using chromatography techniques. This method was first described in a patent filed by Abbott Laboratories in 2004.

Scientific Research Applications

N-(2-methylpiperidin-4-yl)-1H-indazole-3-carboxamide has been studied extensively for its potential as a therapeutic agent for various medical conditions, including pain, inflammation, and anxiety. It has been shown to have potent analgesic effects in animal models of acute and chronic pain. It has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models of inflammatory bowel disease and arthritis. In addition, N-(2-methylpiperidin-4-yl)-1H-indazole-3-carboxamide has been shown to have anxiolytic effects in animal models of anxiety.

properties

IUPAC Name

N-(2-methylpiperidin-4-yl)-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-9-8-10(6-7-15-9)16-14(19)13-11-4-2-3-5-12(11)17-18-13/h2-5,9-10,15H,6-8H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWRWXIVRHRYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)NC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylpiperidin-4-yl)-1H-indazole-3-carboxamide

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